molecular formula C12H17BrN3O3PS B13757932 Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester CAS No. 7682-90-8

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester

Cat. No.: B13757932
CAS No.: 7682-90-8
M. Wt: 394.23 g/mol
InChI Key: ZWNODERPISFVAD-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester is a complex organic compound that belongs to the class of phosphorothioates This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The phosphorothioate group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phosphorothioate group, which imparts distinct chemical and biological properties .

Properties

CAS No.

7682-90-8

Molecular Formula

C12H17BrN3O3PS

Molecular Weight

394.23 g/mol

IUPAC Name

(3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H17BrN3O3PS/c1-5-17-20(21,18-6-2)19-12-10(13)11-14-8(3)7-9(4)16(11)15-12/h7H,5-6H2,1-4H3

InChI Key

ZWNODERPISFVAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NN2C(=CC(=NC2=C1Br)C)C

Origin of Product

United States

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